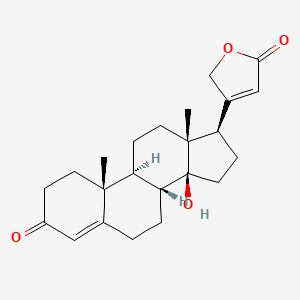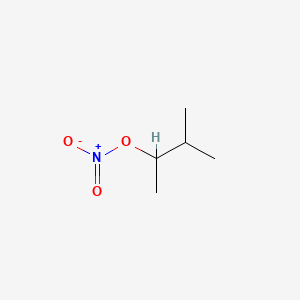
3-methylbutan-2-yl Nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutan-2-yl Nitrate is an organic nitrate compound with the chemical formula C5H11NO3. It is a derivative of nitric acid and is known for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.
Vorbereitungsmethoden
3-Methylbutan-2-yl Nitrate can be synthesized through the nitration of 3-methylbutan-2-ol. The process involves the reaction of 3-methylbutan-2-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure a high yield of the desired nitrate ester .
Analyse Chemischer Reaktionen
3-Methylbutan-2-yl Nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol, 3-methylbutan-2-ol.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-Methylbutan-2-yl Nitrate has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols, which impact air quality and climate.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Environmental Science: Research on its degradation pathways and environmental fate helps in understanding its impact on the environment.
Wirkmechanismus
The mechanism of action of 3-Methylbutan-2-yl Nitrate involves its decomposition to release nitric oxide (NO) and other reactive nitrogen species. These reactive species can participate in various atmospheric reactions, contributing to the formation of secondary organic aerosols and influencing atmospheric chemistry. The molecular targets and pathways involved include reactions with hydroxyl radicals (OH) and other atmospheric oxidants .
Vergleich Mit ähnlichen Verbindungen
3-Methylbutan-2-yl Nitrate can be compared with other organic nitrates such as ethyl nitrate and isopropyl nitrate. While all these compounds share similar functional groups, this compound is unique due to its specific structure, which influences its reactivity and role in atmospheric chemistry. Similar compounds include:
Ethyl Nitrate: C2H5NO3
Isopropyl Nitrate: C3H7NO3
Butyl Nitrate: C4H9NO3.
Eigenschaften
CAS-Nummer |
123041-25-8 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3-methylbutan-2-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3 |
InChI-Schlüssel |
OTVLXFGCWJFXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


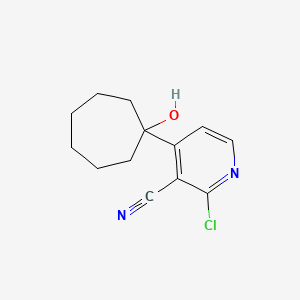
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
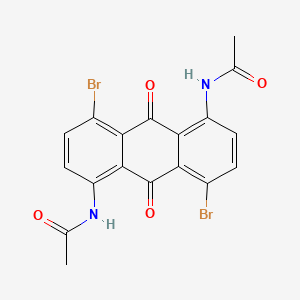
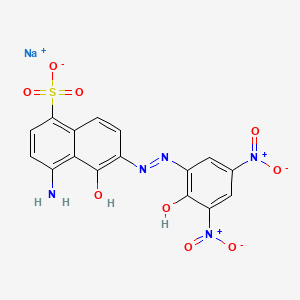


![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)

